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Compound of Interest

Compound Name: N,N-Dimethylmethanesulfonamide

Cat. No.: B1294423 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for N,N-
Dimethylmethanesulfonamide (CAS No. 918-05-8), a key chemical intermediate. Designed

for researchers, scientists, and professionals in drug development, this document offers a

detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, grounded in fundamental principles and practical experimental

insights.

Introduction: The Molecular Blueprint
N,N-Dimethylmethanesulfonamide, with the chemical formula C₃H₉NO₂S, is a sulfonamide

derivative.[1] The structural elucidation of such molecules is fundamental to ensuring purity,

confirming identity, and understanding reactivity in research and development settings.

Spectroscopic analysis provides a non-destructive window into the molecule's atomic and

molecular structure, offering a definitive fingerprint for identification and characterization. This

guide synthesizes data from primary spectroscopic databases to present a holistic view of the

molecule's signature across various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic

molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton)

and ¹³C, to map out the connectivity and chemical environment of atoms within a molecule.
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Experimental Protocol: Acquiring High-Resolution NMR
Spectra
The acquisition of high-quality NMR data is paramount for unambiguous structural assignment.

A standardized protocol ensures reproducibility and accuracy.

Sample Preparation: A sample of 5-25 mg of N,N-Dimethylmethanesulfonamide is

dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d

(CDCl₃), within a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial to

avoid large solvent signals that would otherwise overwhelm the analyte signals.

Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift

scale to 0 ppm.

Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 300 MHz or

higher). The instrument is tuned and shimmed to optimize the magnetic field homogeneity

across the sample, ensuring sharp, well-resolved peaks.

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C

NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance

signal-to-noise by collapsing carbon-proton couplings.

The following diagram illustrates the generalized workflow for NMR analysis.

Caption: General workflow for small molecule NMR analysis.

¹H NMR Spectrum Analysis
The ¹H NMR spectrum of N,N-Dimethylmethanesulfonamide is simple and highly

characteristic, showing two distinct singlets. This simplicity arises from the absence of protons

on adjacent atoms, which precludes spin-spin coupling.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.86 Singlet 6H

N-CH₃

(Dimethylamino

group)

2.94 Singlet 3H

S-CH₃

(Methanesulfonyl

group)

Data sourced from the

Spectral Database for

Organic Compounds

(SDBS).[2]

Interpretation: The signal at 2.86 ppm corresponds to the six equivalent protons of the two

methyl groups attached to the nitrogen atom (-N(CH₃)₂). Its integration value of 6H confirms

this assignment. The signal at 2.94 ppm, with an integration of 3H, is assigned to the protons of

the methyl group directly bonded to the sulfur atom (S-CH₃). The downfield shift of the S-CH₃

protons compared to the N-CH₃ protons is due to the strong electron-withdrawing effect of the

two adjacent oxygen atoms of the sulfonyl group, which "deshields" the methyl protons,

causing them to resonate at a higher frequency.[3]

¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon

environments in the molecule. As with the proton spectrum, the ¹³C spectrum is straightforward,

displaying two signals corresponding to the two distinct types of methyl carbons.

Chemical Shift (δ) ppm Assignment

35.0 S-CH₃ (Methanesulfonyl group)

37.7 N-CH₃ (Dimethylamino group)

Data sourced from the Spectral Database for

Organic Compounds (SDBS).[2]
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Interpretation: The two methyl groups attached to the nitrogen are chemically equivalent, giving

rise to a single peak at 37.7 ppm. The methyl group attached to the sulfonyl group appears at

35.0 ppm. The relative chemical shifts are influenced by the electronegativity of the attached

heteroatoms (N and S) and the overall electronic environment.[4][5]

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes

vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the

types of bonds and functional groups present, making it an excellent tool for functional group

identification.

Experimental Protocol: KBr Pellet Method
For solid samples like N,N-Dimethylmethanesulfonamide, the potassium bromide (KBr) pellet

technique is a standard method for obtaining high-quality IR spectra.

Grinding: Approximately 1-2 mg of the sample is thoroughly mixed and ground with ~100-200

mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. This ensures the

sample is finely dispersed.

Pellet Formation: The fine powder mixture is transferred to a pellet die.

Pressing: The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied

to form a thin, transparent or translucent pellet. The KBr becomes plastic under pressure,

forming a solid matrix for the sample.

Analysis: The resulting pellet is placed in the sample holder of an FTIR spectrometer for

analysis.

IR Spectrum Analysis
The IR spectrum of N,N-Dimethylmethanesulfonamide is dominated by strong absorptions

corresponding to the sulfonyl group.
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Wavenumber (cm⁻¹) Intensity Assignment

2936 Medium
C-H Asymmetric & Symmetric

Stretching

1339 Strong
S=O Asymmetric Stretching

(SO₂)

1157 Strong
S=O Symmetric Stretching

(SO₂)

961 Strong C-N Stretching

764 Strong S-C Stretching

Data sourced from the Spectral

Database for Organic

Compounds (SDBS).[2]

Interpretation: The most characteristic peaks in the spectrum are the very strong absorptions at

1339 cm⁻¹ and 1157 cm⁻¹. These are assigned to the asymmetric and symmetric stretching

vibrations of the S=O bonds in the sulfonyl group, respectively.[6] This pair of intense bands is

a hallmark of sulfonamides. The peak at 2936 cm⁻¹ is due to the C-H stretching of the methyl

groups. The strong absorptions at 961 cm⁻¹ and 764 cm⁻¹ are attributed to the stretching

vibrations of the C-N and S-C bonds, respectively.[7]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. For small organic molecules, it is used to determine the exact molecular weight and to

gain structural information from the fragmentation pattern of the molecule upon ionization.

Experimental Protocol: Electron Ionization (EI)
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile

molecules.
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

where it is vaporized in a high vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV). This process ejects an electron from the molecule, forming a positively

charged radical ion known as the molecular ion (M⁺•).

Fragmentation: The high energy of the ionization process imparts significant excess energy

to the molecular ion, causing it to break apart into smaller, charged fragments and neutral

radicals.

Analysis: The positively charged ions (the molecular ion and the fragments) are accelerated

into a mass analyzer, which separates them based on their m/z ratio.

Detection: The separated ions are detected, and their relative abundance is plotted against

their m/z ratio to generate a mass spectrum.

Mass Spectrum Analysis
The mass spectrum provides the molecular weight and a unique fragmentation pattern that

serves as a molecular fingerprint.

m/z Relative Intensity (%) Assignment

123 55 [M]⁺• (Molecular Ion)

78 100 [M - N(CH₃)₂]⁺

44 60 [N(CH₃)₂]⁺

42 50 [CH₂=NCH₃]⁺

Data sourced from the Spectral

Database for Organic

Compounds (SDBS).[2]

Interpretation: The peak at m/z 123 corresponds to the molecular ion [C₃H₉NO₂S]⁺•, confirming

the molecular weight of the compound (123.17 g/mol ).[8] The most abundant peak in the

spectrum, known as the base peak, appears at m/z 78. This fragment is formed by the
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cleavage of the S-N bond and loss of the dimethylamino radical (•N(CH₃)₂), resulting in the

[CH₃SO₂]⁺ ion. The peak at m/z 44 corresponds to the complementary dimethylamino cation

[N(CH₃)₂]⁺. A significant peak is also observed at m/z 42, which can be attributed to the loss of

a hydrogen atom from the m/z 44 fragment to form the stable iminium ion [CH₂=NCH₃]⁺.

The following diagram illustrates the primary fragmentation pathway.

[CH₃-SO₂-N(CH₃)₂]⁺•
m/z = 123

[CH₃SO₂]⁺
m/z = 78

(Base Peak)

 - •N(CH₃)₂

[N(CH₃)₂]⁺
m/z = 44

 - •SO₂CH₃

[CH₂=NCH₃]⁺
m/z = 42

 - H•

Click to download full resolution via product page

Caption: Primary EI fragmentation of N,N-Dimethylmethanesulfonamide.

Conclusion: A Unified Spectroscopic Identity
The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and self-

validating structural confirmation of N,N-Dimethylmethanesulfonamide. ¹H and ¹³C NMR

precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the

key sulfonyl functional group, and mass spectrometry verifies the molecular weight and reveals

characteristic fragmentation patterns. This guide serves as an authoritative reference for the

spectroscopic properties of this compound, enabling researchers to confidently identify and

utilize it in their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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